Mercaptoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

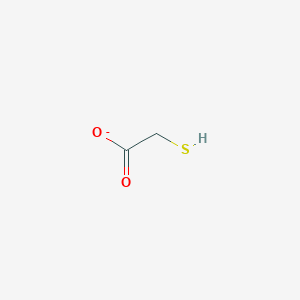

Thioglycolate(1-) is a monocarboxylic acid anion. It derives from a glycolate. It is a conjugate base of a thioglycolic acid. It is a conjugate acid of a thioglycolate(2-).

Scientific Research Applications

Colonic Health and Ulcerative Colitis : Mercaptoacetate acts as a reducing agent in the colonic lumen, helping to maintain anaerobic conditions. Research has shown that mercaptoacetate can affect the metabolism of colonocytes, particularly influencing the oxidation of n-butyrate, which is a key nutrient for colon cells. This has implications for conditions such as ulcerative colitis (Roediger, Duncan, Kapaniris, & Millard, 1993).

Animal Nutrition : In the field of animal nutrition, mercaptoacetate has been studied for its effects on feed intake regulation. It was observed that mercaptoacetate could affect the dry matter intake in dairy cattle, indicating its potential role in understanding feed intake mechanisms in ruminants (Choi, Palmquist, & Allen, 1997).

Neurobiology of Feeding Behavior : Studies have explored the role of mercaptoacetate in influencing feeding behavior. For example, research involving rats with lesions in the central nucleus of the amygdala showed that these lesions blocked feeding responses to mercaptoacetate, suggesting a crucial role for this brain region in mercaptoacetate-induced feeding (Ritter & Hutton, 1995).

Thermoregulation : Mercaptoacetate has been shown to induce hypothermia in rats by increasing heat loss, an effect mediated by vagal afferents and requiring the forebrain. This highlights its influence on thermoregulatory processes (Osaka, 2017).

Microbiology : In microbiology, the production of mercaptoacetate by colonic bacteria in anaerobic conditions has been measured, suggesting its role in maintaining the anaerobic environment of the colon (Duncan, Kapaniris, & Roediger, 1990).

Material Science : Research in material science has explored the use of mercaptoacetate in the preparation of cellulose derivatives with potential applications as shape memory-recovery materials (Aoki, Teramoto, & Nishio, 2007).

Biochemistry of Fatty Acid Metabolism : Various studies have investigated the role of mercaptoacetate in inhibiting fatty acid oxidation pathways in liver mitochondria. These findings are significant for understanding metabolic pathways and the regulation of energy utilization in the body (Bauché, Sabourault, Giudicelli, Nordmann, & Nordmann, 1982).

Corrosion Studies : The impact of mercaptoacetic acid on the corrosion behavior of aluminum in hydrochloric acid solutions has been investigated, showing its potential as a corrosion accelerator (Abiola, Oforka, & Angaye, 2004).

properties

Product Name |

Mercaptoacetate |

|---|---|

Molecular Formula |

C2H3O2S- |

Molecular Weight |

91.11 g/mol |

IUPAC Name |

2-sulfanylacetate |

InChI |

InChI=1S/C2H4O2S/c3-2(4)1-5/h5H,1H2,(H,3,4)/p-1 |

InChI Key |

CWERGRDVMFNCDR-UHFFFAOYSA-M |

SMILES |

C(C(=O)[O-])S |

Canonical SMILES |

C(C(=O)[O-])S |

synonyms |

2-mercaptoacetate 2-mercaptoacetate, bismuth (3+), sodium salt (3:1:3) 2-mercaptoacetate, calcium salt (1:1) 2-mercaptoacetate, calcium salt (2:1) 2-mercaptoacetate, calcium salt (2:1) salt, trihydrate 2-mercaptoacetate, monoammonium salt 2-mercaptoacetate, monopotassium salt 2-mercaptoacetate, monosodium salt 2-thioglycolic acid ammonium thioglycolate calcium thioglycolate mercaptoacetic acid sodium thioglycolate sodium thioglycollate thioglycolic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.